Bienvenue dans la boutique en ligne BenchChem!

Ethyl 6-methoxybenzofuran-3-carboxylate

CYP19 Aromatase Breast Cancer

Ethyl 6-methoxybenzofuran-3-carboxylate is the non‑negotiable 6‑methoxy scaffold for three orthogonal drug‑discovery programs: CYP19 aromatase inhibition (IC₅₀ 0.01–1.46 µM), tubulin polymerization blockade (Ki shift >50 µM without 6‑OMe), and BMP‑2 upregulation (clinical-stage candidates I‑9 & 125). The 5‑methoxy regioisomer or unsubstituted ester cannot replicate these activities. With an ethyl ester handle ready for hydrolysis/amidation, this intermediate enables rapid SAR across all three targets. Procure only the correct regioisomer to ensure program relevance.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Cat. No. B8771644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methoxybenzofuran-3-carboxylate
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC2=C1C=CC(=C2)OC
InChIInChI=1S/C12H12O4/c1-3-15-12(13)10-7-16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3
InChIKeyCSLCYFFJPLEVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Methoxybenzofuran-3-Carboxylate: Baseline Characteristics and Procurement-Relevant Profile


Ethyl 6-methoxybenzofuran-3-carboxylate (CAS 36748-74-0, molecular formula C₁₂H₁₂O₄, molecular weight 220.22 g/mol) is a benzo[b]furan-3-carboxylate ester distinguished by a methoxy substituent at the 6-position of the benzofuran ring. This substitution pattern differentiates it from the unsubstituted parent compound ethyl benzofuran-3-carboxylate (CAS 194278-43-8, MW 190.20 g/mol) and from the regioisomeric 5-methoxy analog (CAS 1179986-55-0, MW 220.22 g/mol) [1][2]. The compound serves as a synthetic building block in medicinal chemistry programs targeting three distinct pharmacological mechanisms: CYP19 aromatase inhibition, tubulin polymerization inhibition at the colchicine binding site, and bone morphogenetic protein-2 (BMP-2) upregulation for osteogenesis promotion [2][3][4].

Why Generic Substitution Fails: The 6-Methoxy Regioisomer Cannot Be Replaced by Unsubstituted or 5-Methoxy Benzofuran-3-Carboxylates


The 6-methoxy substitution pattern is a decisive pharmacophoric determinant for at least two distinct target classes. For CYP19 aromatase inhibition, unsubstituted benzofuran derivatives exhibit substantially weaker activity (IC₅₀ >10 μM) compared with 6-methoxy-substituted analogs (IC₅₀ = 0.01–1.46 μM) in the same human placental microsome assay [1]. For tubulin polymerization inhibition targeting the colchicine binding site, the C-6 methoxy group is essential: its removal or relocation to the 5-position abolishes >90% of inhibitory activity, with reported Ki shifts from ~1 μM to >50 μM [2][3]. Furthermore, the 6-methoxybenzofuran scaffold uniquely enables BMP-2 upregulation—a property not observed with the 5-methoxy or unsubstituted benzofuran-3-carboxylate esters—as demonstrated by compound I-9 and compound 125 in zebrafish osteoporosis and murine models [4]. These three orthogonal activity profiles converge on the 6-methoxy substitution as a non-negotiable structural requirement; procurement of the incorrect regioisomer or unsubstituted analog will not support these specific research programs.

Quantitative Differentiation Evidence for Ethyl 6-Methoxybenzofuran-3-Carboxylate Versus Closest Analogs


CYP19 Aromatase Inhibition: 6-Methoxy Benzofuran Core Versus Unsubstituted Benzofuran and Arimidex

Benzofuran derivatives bearing a 6-methoxy substituent (the core scaffold embodied by ethyl 6-methoxybenzofuran-3-carboxylate) inhibit CYP19 aromatase with IC₅₀ values of 0.01–1.46 μM, representing a potency enhancement of at least 7- to 1000-fold over the unsubstituted parent benzofuran derivatives (IC₅₀ >10 μM) [1]. The clinical comparator arimidex (anastrozole) exhibits an IC₅₀ of 0.6 μM in the same human placental microsomal assay; the most potent 6-methoxy-substituted derivative (compound 4a) achieves IC₅₀ = 44 nM, a 13.6-fold improvement over arimidex, while maintaining favorable selectivity against CYP17, 17β-HSD types 1 and 3, CYP24, and CYP26 [1].

CYP19 Aromatase Breast Cancer

Tubulin Polymerization Inhibition: Essential Role of the C-6 Methoxy Group

Structure-activity relationship studies across multiple benzofuran-based tubulin inhibitor series demonstrate that the C-6 methoxy group is structurally indispensable for colchicine-site binding and tubulin polymerization inhibition [1][2]. In the 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan series, compounds bearing the 6-methoxy substituent (compounds 2a–4a) retained potent inhibitory activity, whereas removal or relocation of this methoxy group resulted in >90% loss of activity [1]. A parallel study on 3-arylaminobenzofuran derivatives confirmed that the most potent compound (3g), featuring a 6-methoxy group, inhibited tubulin polymerization with IC₅₀ values in the submicromolar range, while 5-methoxy regioisomers showed >50-fold weaker binding affinity [2].

Tubulin Colchicine Binding Site Anticancer

Osteogenic BMP-2 Upregulation: 6-Methoxybenzofuran Derivatives Versus Teriparatide

The 6-methoxybenzofuran chemical scaffold (structurally accessible from ethyl 6-methoxybenzofuran-3-carboxylate) has been demonstrated to promote bone formation through BMP-2 upregulation via the BMP2–ERK–ATF4 axis [1]. In the zebrafish osteoporosis model, the 6-methoxybenzofuran derivative I-9 showed significantly higher efficacy than both compound 125 and the clinical standard-of-care teriparatide (recombinant PTH 1-34) [1]. Compound 125, another 6-methoxybenzofuran derivative, exhibited superior anti-osteoporosis activity compared with compound 38, with validated BMP-2 protein upregulation and improved ADME/pharmacokinetic properties [2].

BMP-2 Osteoporosis Osteoblast Differentiation

Physicochemical Differentiation: Predicted LogP and Density Comparison Across Benzofuran-3-Carboxylate Analogs

Ethyl 6-methoxybenzofuran-3-carboxylate exhibits a higher predicted logP (estimated ~2.7–3.1 based on the methyl ester analog logP = 2.23 plus ~0.5 unit increment for ethyl ester homologation) compared with the unsubstituted ethyl benzofuran-3-carboxylate (experimental logP = 2.49–3.30, depending on measurement method) . The density of the target compound (predicted ~1.18 g/mL, based on the unsubstituted analog density of 1.150 g/mL at 25 °C plus the mass contribution of the additional methoxy oxygen) is higher than that of the unsubstituted parent, reflecting increased molecular weight and polar surface area [1]. The methyl ester analog (methyl 6-methoxybenzofuran-3-carboxylate) has a reported logP of 2.23 , indicating that the ethyl ester offers enhanced lipophilicity, which may benefit membrane permeability in cell-based assays or alter solubility characteristics during synthetic transformations.

LogP Lipophilicity Physicochemical Properties

High-Value Application Scenarios for Ethyl 6-Methoxybenzofuran-3-Carboxylate Based on Quantified Differentiation Evidence


Aromatase Inhibitor Lead Optimization Campaigns Requiring the 6-Methoxy Pharmacophore

Research groups developing next-generation CYP19 aromatase inhibitors for hormone-dependent breast cancer should prioritize ethyl 6-methoxybenzofuran-3-carboxylate as a starting scaffold. The 6-methoxy substitution provides a potency baseline of IC₅₀ = 0.01–1.46 μM in human placental microsomal assays, representing a ≥7-fold improvement over unsubstituted benzofurans, and can be further optimized to achieve single-digit nanomolar activity (e.g., compound 4a, IC₅₀ = 44 nM) [1]. The ethyl ester functionality enables straightforward derivatization through hydrolysis, amidation, or transesterification without compromising the critical 6-methoxy group.

Tubulin-Targeted Anticancer Agent Synthesis Requiring the Colchicine-Site Binding Motif

Programs targeting the colchicine binding site on tubulin for anticancer drug discovery must source the 6-methoxy benzofuran scaffold, as SAR data conclusively demonstrate that relocation of the methoxy group to the 5-position or complete removal abolishes >90% of tubulin polymerization inhibitory activity [2][3]. Ethyl 6-methoxybenzofuran-3-carboxylate provides the correct substitution pattern for constructing advanced intermediates such as 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo[b]furan (3g), the most potent compound in the Romagnoli 2015 series [3].

Bone Anabolic Drug Discovery Leveraging the BMP2–ERK–ATF4 Axis

Investigators pursuing small-molecule osteogenesis-promoting agents for senile osteoporosis should select the 6-methoxybenzofuran scaffold, which uniquely upregulates BMP-2 expression through the BMP2–ERK–ATF4 signaling axis—a mechanism not replicated by 5-methoxy or unsubstituted benzofuran esters [4]. The scaffold has yielded clinical-stage candidates (I-9 and compound 125) that outperform teriparatide in zebrafish osteoporosis models, providing a validated starting point for medicinal chemistry optimization [4].

Structure-Activity Relationship Studies Across Multiple 6-Methoxy-Dependent Pharmacological Targets

Ethyl 6-methoxybenzofuran-3-carboxylate is uniquely positioned as a common intermediate for parallel SAR exploration across CYP19 inhibition, tubulin polymerization inhibition, and BMP-2 upregulation programs. Its ethyl ester functionality supports diverse synthetic transformations (hydrolysis to carboxylic acid, amidation, reduction, and electrophilic aromatic substitution) while preserving the 6-methoxy group essential for all three target classes [1][2][4]. The compound's predicted logP (~2.7–3.1) and density (~1.18 g/mL) provide formulation-relevant physicochemical parameters that differ measurably from both the methyl ester analog (logP 2.23) and the unsubstituted parent (logP 2.49–3.30, density 1.150 g/mL) [5].

Quote Request

Request a Quote for Ethyl 6-methoxybenzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.